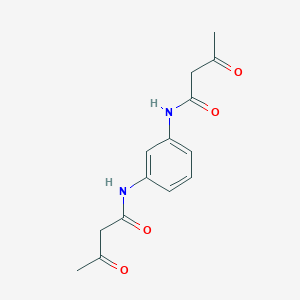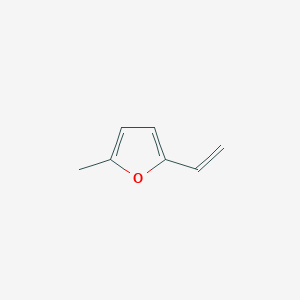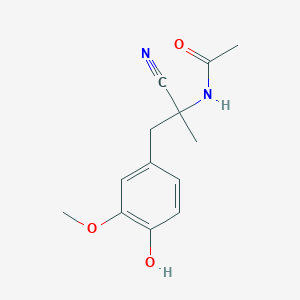
(-)-N-(1-Cyano-1-vanillylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-N-(1-Cyano-1-vanillylethyl)acetamide, also known as Capsazepine, is a synthetic compound that is widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons. Capsazepine has been shown to have a variety of effects on TRPV1, including blocking its activation by capsaicin, heat, and acid.
Wirkmechanismus
(-)-N-(1-Cyano-1-vanillylethyl)acetamide works by binding to a specific site on the TRPV1 channel, which prevents it from being activated by various stimuli. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the channel that prevents the influx of calcium ions.
Biochemische Und Physiologische Effekte
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of TRPV1-mediated calcium influx, reduction of capsaicin-induced pain responses, and inhibition of inflammation and hyperalgesia in animal models. It has also been shown to have anxiolytic and antidepressant effects in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (-)-N-(1-Cyano-1-vanillylethyl)acetamide in lab experiments is its high potency and selectivity for TRPV1, which allows for precise control of the channel's activity. However, one limitation is that it is not a natural compound, which may limit its relevance to physiological processes in vivo.
Zukünftige Richtungen
There are many potential future directions for research involving (-)-N-(1-Cyano-1-vanillylethyl)acetamide. One area of interest is the role of TRPV1 in cancer, as it has been shown to be upregulated in various types of cancer cells. Another area of interest is the development of more potent and selective TRPV1 antagonists, which may have therapeutic potential for pain and inflammation. Additionally, the use of (-)-N-(1-Cyano-1-vanillylethyl)acetamide in combination with other compounds may lead to new insights into the complex physiological processes regulated by TRPV1.
Synthesemethoden
(-)-N-(1-Cyano-1-vanillylethyl)acetamide can be synthesized using a variety of methods, including acylation of vanillylamine with acetic anhydride, followed by reaction with cyanogen bromide. Other methods include reaction of vanillin with ethyl cyanoacetate, followed by reduction and acylation, or reaction of vanillylamine with ethyl cyanoacetate, followed by acylation.
Wissenschaftliche Forschungsanwendungen
(-)-N-(1-Cyano-1-vanillylethyl)acetamide has been used extensively in scientific research to study the role of TRPV1 in various physiological processes. It has been shown to be effective in blocking the activation of TRPV1 by capsaicin, which is a natural compound found in chili peppers that is known to cause a burning sensation. (-)-N-(1-Cyano-1-vanillylethyl)acetamide has also been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation.
Eigenschaften
CAS-Nummer |
14818-98-5 |
|---|---|
Produktname |
(-)-N-(1-Cyano-1-vanillylethyl)acetamide |
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-[2-cyano-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-13(2,8-14)7-10-4-5-11(17)12(6-10)18-3/h4-6,17H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LWNXUHPNXYVCQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Kanonische SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)O)OC)C#N |
Andere CAS-Nummern |
14818-97-4 14818-98-5 31915-71-6 13232-83-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



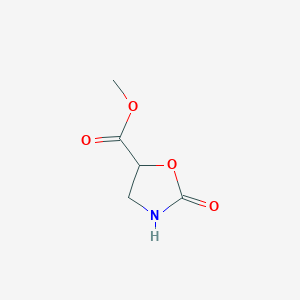
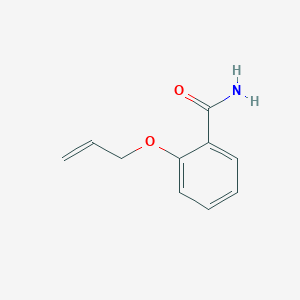
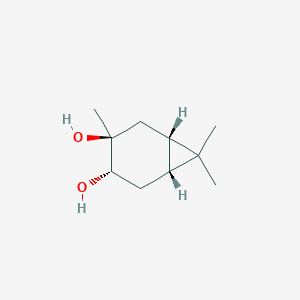
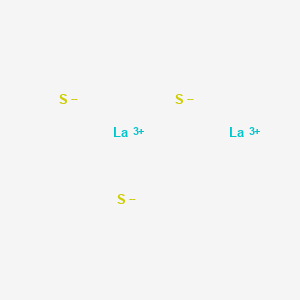
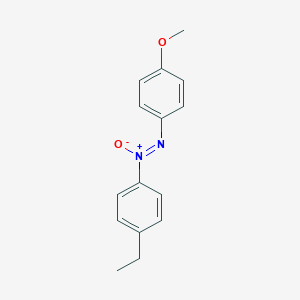
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
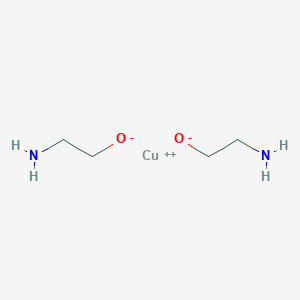
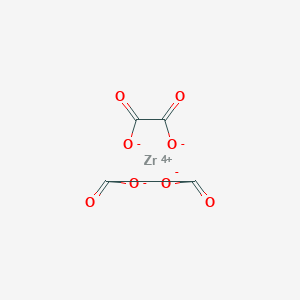
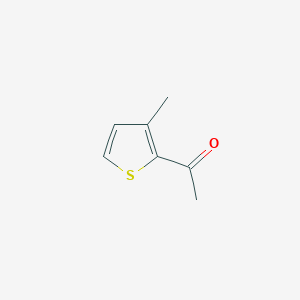
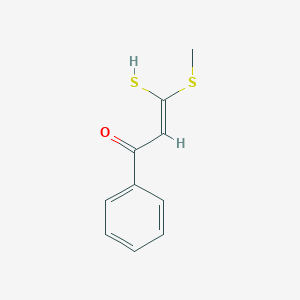
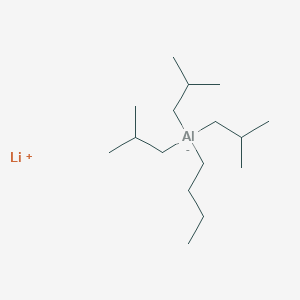
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
